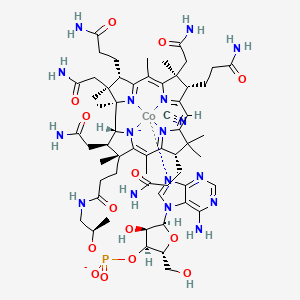

Pseudovitamin B12

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyanopseudocoenzyme B12 is a pseudocoenzyme B12.

Wissenschaftliche Forschungsanwendungen

Biological Activity in Mammalian Cells

Pseudovitamin B12, synthesized by intestinal bacteria or ingested from edible cyanobacteria, has been studied for its effects on mammalian cells. Bito et al. (2020) investigated its influence on vitamin B12-dependent enzymes in mammalian COS-7 cells. They found that the hydroxo form of pseudovitamin B12 acts as a coenzyme for methionine synthase, though it does not activate the translation of this enzyme like the hydroxo form of vitamin B12. Additionally, pseudovitamin B12 did not function as a coenzyme or inhibitor of methylmalonyl-CoA mutase, and it might inhibit transcobalamin II-mediated absorption of vitamin B12 in high amounts (Bito et al., 2020).

Debates on Biological Activity in Mammals

Santos et al. (2009) critically evaluated the evidence for pseudovitamin B12's biological activity in mammals. They noted that in vitro studies showed a much lower binding affinity of pseudovitamin B12 to intrinsic factor, essential for vitamin B12 absorption in mammals. However, in vivo studies to assess its efficacy in correcting vitamin B12 deficiency in mammals are still lacking, calling into question its practical use in mammalian systems (Santos et al., 2009).

Function in Cyanobacteria

Tanioka et al. (2010) explored the role of pseudovitamin B12 in the cyanobacterium Spirulina platensis. They found that the recombinant Spirulina enzyme showed a higher affinity for pseudovitamin B12 than methylcobalamin, indicating its use as a cofactor for methionine synthase in this species (Tanioka et al., 2010).

Vitamin B12 in Foods

Watanabe et al. (2013) discussed the presence of various corrinoids, including pseudovitamin B12, in foods. They highlighted that most edible blue-green algae and certain shellfish predominantly contain pseudovitamin B12, which is inactive in humans. This finding is crucial for populations relying on these as vitamin B12 sources, such as vegetarians and the elderly (Watanabe et al., 2013).

Microbial Production of Vitamin B12

Martens et al. (2002) and Fang et al. (2017) provided insights into the microbial production of vitamin B12, including pseudovitamin B12. These studies are significant for understanding the biosynthesis and commercial production of this compound, which is essential in various industrial applications (Martens et al., 2002); (Fang et al., 2017).

Eigenschaften

CAS-Nummer |

13408-75-8 |

|---|---|

Produktname |

Pseudovitamin B12 |

Molekularformel |

C59H83CoN17O14P-3 |

Molekulargewicht |

1344.325 |

IUPAC-Name |

[(2R,3S,4R,5S)-5-(6-aminopurin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;cobalt;cyanide |

InChI |

InChI=1S/C58H85N16O14P.CN.Co/c1-26(87-89(84,85)88-47-34(23-75)86-53(46(47)83)74-25-69-52-45(74)51(65)67-24-68-52)22-66-42(82)16-17-55(6)32(18-39(62)79)50-58(9)57(8,21-41(64)81)31(12-15-38(61)78)44(73-58)28(3)49-56(7,20-40(63)80)29(10-13-36(59)76)33(70-49)19-35-54(4,5)30(11-14-37(60)77)43(71-35)27(2)48(55)72-50;1-2;/h19,24-26,29-32,34,46-47,50,53,75,83H,10-18,20-23H2,1-9H3,(H17,59,60,61,62,63,64,65,66,67,68,70,71,72,73,76,77,78,79,80,81,82,84,85);;/q;-1;/p-2/t26-,29-,30-,31-,32+,34-,46-,47-,50-,53+,55-,56+,57+,58+;;/m1../s1 |

InChI-Schlüssel |

SHOUIHFMLRXHEY-IOOXTKEKSA-L |

SMILES |

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=C7C(=NC=N8)N)CO.[C-]#N.[Co] |

Synonyme |

pseudovitamin B12 |

Herkunft des Produkts |

United States |

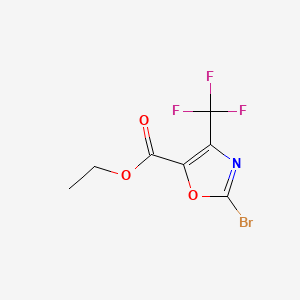

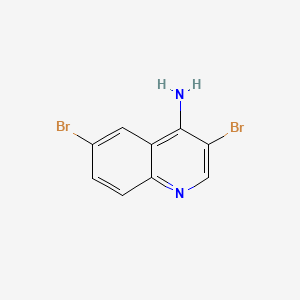

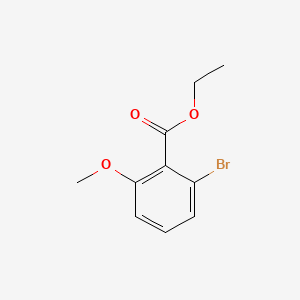

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride](/img/structure/B577404.png)

![1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B577417.png)